molecular formula C11H17NO3 B12279722 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid

Cat. No.: B12279722
M. Wt: 211.26 g/mol
InChI Key: KYCWZXOCTKEAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound is formally named This compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This name reflects its structural features:

  • Spiro[5.5]undecane : A bicyclic system comprising two cyclohexane rings fused at a single carbon atom (spiro junction).
  • 3-aza : A nitrogen atom replaces one carbon in the first ring.
  • 4-oxo : A ketone functional group at position 4 of the azaspiro system.
  • 11-carboxylic acid : A carboxylic acid group at position 11 on the second ring.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2411637-46-0 , a unique identifier that distinguishes it from other chemical entities.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₁H₁₇NO₃ , corresponding to a molecular weight of 211.26 g/mol . The structural features include:

Property Value
Molecular formula C₁₁H₁₇NO₃
Molecular weight 211.26 g/mol
PubChem CID 145711934

The spirocyclic framework consists of two six-membered rings:

  • A piperidine ring (3-azaspiro) containing a nitrogen atom.
  • A cyclohexane ring fused at the spiro carbon.
    The ketone group at position 4 and the carboxylic acid at position 11 introduce polar functional groups, influencing the compound’s reactivity and solubility.

Structural and Functional Significance

The spirocyclic architecture of this compound confers unique steric and electronic properties. The nitrogen atom in the piperidine ring enables potential hydrogen bonding, while the carboxylic acid group allows for further derivatization, making it a versatile intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-oxo-3-azaspiro[5.5]undecane-11-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-9-7-11(5-6-12-9)4-2-1-3-8(11)10(14)15/h8H,1-7H2,(H,12,13)(H,14,15)

InChI Key

KYCWZXOCTKEAST-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC(=O)C2)C(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Boc-Mediated Synthesis via Spirocyclic Intermediate Formation

A prominent route involves the use of tert-butoxycarbonyl (Boc) protection to construct the spirocyclic core. As detailed in bioRxiv protocols, tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate serves as a key intermediate. Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by amide coupling with carboxylic acid derivatives. For example:

  • Boc Deprotection : Treatment of the Boc-protected spiro intermediate with 30% TFA/DCM (2.1 mL, 0.1 M) for 2–4 hours yields the free amine.
  • Carboxylic Acid Functionalization : Subsequent coupling with activated carboxylic acids (e.g., 1-phenyl-1-cyclopentanecarboxylic acid) using HATU and DIPEA in DMF furnishes the target compound.

This method achieves moderate to high yields (29–46%) and is scalable for gram-scale production.

Castagnoli-Cushman Reaction for Carboxylic Acid Precursors

A modified Castagnoli-Cushman reaction enables access to spirocyclic carboxylic acids. As demonstrated in PMC studies, homophthalic anhydrides react with 1,3,5-triazinanes to form dihydroisoquinolone-4-carboxylic acids. Although this method targets isoquinolones, analogous conditions could be applied to spiro systems:

  • Anhydride Activation : Homophthalic anhydride undergoes ring-opening with a triazinane derivative (e.g., 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane).
  • Cyclization : Acidic or thermal conditions promote spirocyclization, forming the 3-azaspiro[5.5]undecane skeleton.

Reductive Amination and Amide Coupling

BioRxiv protocols highlight reductive amination for introducing the carboxylic acid moiety:

  • Ketone Intermediate : Oxidation of a hydroxyl-bearing spiro compound with pyridinium dichromate (PDC) in DCM generates a ketone.
  • Reductive Amination : Reaction with 2-aminopyridine and sodium borohydride (NaBH₄) yields an amine intermediate, which is coupled to carboxylic acids via HATU-mediated amidation.

Critical Reaction Parameters

  • Temperature : Microwave-assisted reactions (e.g., 210°C for 15 minutes) accelerate cyclization and coupling steps.
  • Catalysts : Pd/C for hydrogenation, HATU/DIPEA for amide bonds.
  • Solvents : DMF for coupling, DCM for deprotection.

Structural Verification and Characterization

Sigma-Aldrich’s product data confirms the structure via IUPAC name (2-oxo-3-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride ) and NMR/MS data. Key spectral features include:

  • ¹H NMR : δ 8.14–8.04 (m, 1H), 3.96–3.92 (m, 1H), 2.40–2.36 (m, 3H).
  • MS : m/z 625.34 [M+H]⁺ for Boc-protected intermediates.

Challenges and Optimization Opportunities

  • Deprotection Efficiency : TFA usage risks side reactions; alternatives like HCl/dioxane may improve safety.
  • Spirocyclization Yield : Adopting flow chemistry could enhance reproducibility in annelation steps.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Building Blocks for Complex Molecules

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of alkaloids and other nitrogen-containing compounds. Its spirocyclic nature allows for the formation of various derivatives through functionalization reactions.

Synthesis of Heterocycles

The compound has been utilized in the synthesis of novel heterocycles, including piperidine derivatives. For instance, it can undergo cyclization reactions leading to the formation of 2,6-trans-4-oxopiperidines, which are valuable intermediates in pharmaceutical chemistry .

Potential Antitumor Activity

Research has indicated that derivatives of this compound exhibit promising antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has been explored for its ability to inhibit specific enzymes, such as SHP2, which is implicated in various signaling pathways related to cancer progression . This inhibition can lead to the development of new therapeutic agents targeting cancer and other diseases.

Case Studies

Study Focus Findings
Arkivoc (2009)Synthesis StrategiesDescribed methods for synthesizing novel spiro compounds from 4-substituted heterocyclic aldehydes, showcasing the versatility of spirocyclic frameworks .
RSC Advances (2018)Stereoselective SynthesisDemonstrated the use of 4-Oxo-3-azaspiro[5.5]undecane derivatives in synthesizing quinolizidine alkaloids with notable yields .
PMC (2021)Drug DevelopmentIdentified lead compounds based on spirocyclic structures with enhanced drug-like properties compared to existing therapies like Olaparib .

Mechanism of Action

The mechanism of action of 4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Spiro[5.5] Frameworks
Compound Name Molecular Formula Key Features Functional Differences
4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid C₁₃H₁₆N₂O₄ 3-azaspiro core, 4-ketone, 11-carboxylic acid High polarity due to carboxylic acid group
7,7-Dimethyl-11-methylidenespiro[5.5]undec-2-ene-3-carboxylic acid C₁₅H₂₂O₂ Unsaturated spiro core (undec-2-ene), methylidene and dimethyl substituents Increased hydrophobicity; potential for Diels-Alder reactivity
3-Oxa-9-azaspiro[5.5]undecane-2,4-dione C₉H₁₃NO₃ 3-oxa (oxygen) and 9-aza (nitrogen) in spiro core; two ketone groups Enhanced rigidity and polarity due to dione groups


Key Observations :

  • Conformational Flexibility : The presence of a carboxylic acid in the target compound increases its hydrogen-bonding capacity compared to the methylidene-substituted analogue , which may enhance solubility in polar solvents.
  • Reactivity : The unsaturated spiro compound (undec-2-ene) in could undergo cycloaddition reactions, whereas the saturated spiro core of the target compound limits such reactivity.
  • Polarity : The 3-oxa-9-aza analogue lacks a carboxylic acid but features two ketones, resulting in intermediate polarity compared to the target compound.
Bicyclic Compounds with Heteroatoms
Compound Class Example (from Evidence) Key Features Functional Differences
β-Lactam Antibiotics (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0] core with thia-aza ring; β-lactam moiety Biological activity (antibiotic); distinct ring strain
Piperidine Derivatives O1-tert-butyl O2-methyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate Non-spiro bicyclo[3.1.0]hexane core; amine and ester groups Reduced conformational rigidity; synthetic utility

Key Observations :

  • Biological Activity : β-Lactams (e.g., ) are optimized for targeting bacterial enzymes, whereas the target spiro compound’s applications are likely broader (e.g., chiral ligands or protease inhibitors).
  • Ring Strain : Bicyclo[3.1.0] systems (e.g., ) exhibit higher strain than spiro[5.5] frameworks, influencing their stability and reactivity.
Physicochemical Properties

While direct solubility or melting-point data are unavailable in the provided evidence, inferences can be made:

  • Acidity : The carboxylic acid group in the target compound (pKa ~2-3) makes it more acidic than analogues with ester or ketone groups (e.g., ).
  • Crystallinity : Pharmacopeial standards (e.g., crystallinity tests in ) suggest that spiro compounds with rigid cores may exhibit favorable crystallization behavior, critical for pharmaceutical formulation.

Biological Activity

4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of 215.26 g/mol. The compound features a spirocyclic structure, which contributes to its biological activity.

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight215.26 g/mol
IUPAC NameThis compound
CAS Number145711934

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored, leading to the development of derivatives that enhance its biological profile.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. For example, in vitro assays showed that it significantly inhibited the proliferation of several cancer cell lines, including:

  • OVCAR8 (BRCA1-methylated) : Exhibited reduced cell viability at concentrations as low as 10 μM.
  • HepG2 and HeLa : Displayed IC50 values comparable to established chemotherapeutics like doxorubicin.

The compound's mechanism appears to involve the inhibition of key enzymes involved in cancer cell survival and proliferation.

The mechanism by which this compound exerts its effects is linked to its ability to interact with specific molecular targets, particularly enzymes involved in DNA repair and cell cycle regulation. It has been shown to inhibit PARP (Poly ADP-ribose polymerase) activity, which is crucial for cancer cells with defective DNA repair mechanisms.

Case Studies

  • PARP Inhibition Study :
    • A study evaluated the effects of this compound on PARP activity in OVCAR8 cells.
    • Results indicated a dose-dependent inhibition of PARP activity, supporting its potential as a therapeutic agent in BRCA1-deficient cancers.
  • Comparative Analysis with Other Compounds :
    • In comparison with analogs such as olaparib, the compound showed similar efficacy but required higher concentrations to achieve complete inhibition of PARP synthesis.
    • The reduced cytotoxicity observed in normal cell lines suggests a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.